molecular formula C13H7Br2ClO2 B289691 2,4-Dibromophenyl 2-chlorobenzoate

2,4-Dibromophenyl 2-chlorobenzoate

Cat. No. B289691
M. Wt: 390.45 g/mol
InChI Key: CGRQDSHXUSPPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 2-chlorobenzoate is a chemical compound that belongs to the class of halogenated benzoates. It is a white crystalline solid that is widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit the growth of various microorganisms, making it a useful tool in the field of microbiology. In

Mechanism of Action

The mechanism of action of 2,4-Dibromophenyl 2-chlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes and other proteins. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of microbial growth.
Biochemical and Physiological Effects:
2,4-Dibromophenyl 2-chlorobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have demonstrated that it can reduce inflammation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-Dibromophenyl 2-chlorobenzoate in lab experiments is its ability to inhibit the growth of various microorganisms. This makes it a useful tool for studying the effects of antimicrobial agents. However, one limitation is that it can be toxic to some cell types, making it unsuitable for certain experiments.

Future Directions

There are several future directions for the use of 2,4-Dibromophenyl 2-chlorobenzoate in scientific research. One area of interest is the development of new antimicrobial agents based on its structure. Another area of interest is the study of its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, 2,4-Dibromophenyl 2-chlorobenzoate is a useful tool in scientific research due to its unique properties. Its ability to inhibit the growth of microorganisms makes it a valuable tool in microbiology, while its ability to inhibit enzymes and scavenge free radicals makes it useful in biochemistry and pharmacology. While there are limitations to its use, there are also many future directions for its application in scientific research.

Synthesis Methods

The synthesis of 2,4-Dibromophenyl 2-chlorobenzoate is a multi-step process that involves the reaction of 2,4-dibromophenol with thionyl chloride to form 2,4-dibromophenyl chloride. This is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form the final product, 2,4-Dibromophenyl 2-chlorobenzoate.

Scientific Research Applications

2,4-Dibromophenyl 2-chlorobenzoate has a wide range of scientific research applications, including microbiology, biochemistry, and pharmacology. In microbiology, it is used as an antimicrobial agent to inhibit the growth of bacteria and fungi. In biochemistry, it is used as a tool to study the mechanism of action of enzymes and other proteins. In pharmacology, it is used as a starting material for the synthesis of new drugs.

properties

Molecular Formula

C13H7Br2ClO2

Molecular Weight

390.45 g/mol

IUPAC Name

(2,4-dibromophenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H7Br2ClO2/c14-8-5-6-12(10(15)7-8)18-13(17)9-3-1-2-4-11(9)16/h1-7H

InChI Key

CGRQDSHXUSPPAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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